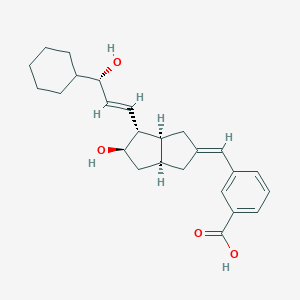

Naxaprostene

Description

RN given refers to ((2E,3aalpha,4alpha(1E,3R*),5beta,6aalpha)-(+-))-isomer); structure given in first source

Structure

3D Structure

Properties

CAS No. |

87269-59-8 |

|---|---|

Molecular Formula |

C25H32O4 |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

3-[(E)-[(3aS,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]methyl]benzoic acid |

InChI |

InChI=1S/C25H32O4/c26-23(18-6-2-1-3-7-18)10-9-21-22-14-17(13-20(22)15-24(21)27)11-16-5-4-8-19(12-16)25(28)29/h4-5,8-12,18,20-24,26-27H,1-3,6-7,13-15H2,(H,28,29)/b10-9+,17-11+/t20-,21+,22-,23+,24+/m0/s1 |

InChI Key |

OINUMRGCICIETD-CGKNXJIZSA-N |

Isomeric SMILES |

C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)O)/C3)O)O |

Canonical SMILES |

C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)C3)O)O |

Synonyms |

3-[(E)-[(3aR,4S,5S,6aR)-4-[(1E,3R)-3-cyclohexyl-3-hydroxy-1-propen-1-yl]hexahydro-5-hydroxy-2(1H)-pentalenylidene]methyl]-benzoic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (formerly AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action is distinguished by its high potency and selectivity for sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3][4][5] This guide provides a detailed in vitro characterization of Osimertinib's mechanism of action, including its molecular interactions, effects on downstream signaling pathways, and quantitative potency. Detailed experimental protocols for key in vitro assays are also presented to facilitate further research and development.

Core Mechanism of Action

Osimertinib exerts its therapeutic effect through the targeted inhibition of the EGFR kinase domain. In many forms of NSCLC, mutations in the EGFR gene lead to the constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival.

Irreversible Covalent Binding: Osimertinib is designed as a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor. It achieves this by forming a covalent bond with the cysteine-797 (C797) residue located in the ATP-binding site of the EGFR kinase domain. This irreversible binding effectively blocks the kinase activity of EGFR, preventing the autophosphorylation of tyrosine residues in its C-terminal domain and subsequent activation of downstream signaling.

Selective Inhibition of Mutant EGFR: A critical feature of Osimertinib is its selectivity for mutant forms of EGFR over the wild-type receptor. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. Preclinical studies have shown that Osimertinib is significantly more potent against EGFR harboring activating mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation, which is a common cause of acquired resistance to first- and second-generation EGFR TKIs. Enzyme kinetic studies have revealed that Osimertinib's selectivity is achieved through a combination of tighter binding affinity (lower Kᵢ) and a faster rate of covalent bond formation (higher kᵢₙₐ꜀ₜ) with mutant EGFR compared to WT EGFR.

Quantitative Data: In Vitro Inhibitory Potency

The potency of Osimertinib has been extensively quantified in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its selectivity for mutant EGFR.

| Target | Cell Line / Enzyme | IC₅₀ (nM) | Reference |

| EGFR Exon 19 Deletion | PC-9 | <15 | |

| EGFR L858R | H3255 | 13 - 54 | |

| EGFR L858R/T790M | H1975 | <15 | |

| EGFR Exon 19 Del/T790M | PC-9VanR | <15 | |

| Wild-Type EGFR | Various | 480 - 1865 |

Table 1: In Vitro IC₅₀ values of Osimertinib against various EGFR genotypes.

Kinetic studies have further elucidated the efficiency of Osimertinib in inactivating different forms of EGFR.

| EGFR Genotype | Kᵢ (nM) | kᵢₙₐ꜀ₜ (s⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | Reference |

| Wild-Type (WT) | 180 ± 20 | 0.011 ± 0.001 | 61,000 | |

| L858R | 63 ± 10 | 0.030 ± 0.003 | 480,000 | |

| L858R/T790M | 11 ± 2 | 0.034 ± 0.002 | 3,100,000 |

Table 2: Kinetic parameters for the inhibition of EGFR by Osimertinib.

Signaling Pathway Inhibition

By inhibiting EGFR phosphorylation, Osimertinib effectively suppresses the downstream signaling cascades that are critical for tumor cell growth and survival. The two primary pathways affected are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.

In cell lines with sensitizing EGFR mutations, Osimertinib has been shown to inhibit the phosphorylation of downstream signaling proteins like AKT and ERK more potently than in wild-type EGFR cell lines.

Experimental Protocols

The characterization of Osimertinib's mechanism of action relies on a variety of standardized in vitro experimental techniques.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Objective: To determine the IC₅₀ value of Osimertinib against different EGFR variants.

Materials:

-

Recombinant human EGFR (WT, L858R, T790M, etc.)

-

Kinase assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM MnCl₂, 0.1% BSA, pH 7.4)

-

ATP solution (with [γ-³²P]ATP or [γ-³³P]ATP)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Osimertinib serial dilutions

-

96-well plates

-

Phosphocellulose paper or filter mats

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of Osimertinib in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the specific recombinant EGFR enzyme, and the substrate peptide.

-

Inhibitor Addition: Add the diluted Osimertinib or DMSO (vehicle control) to the appropriate wells. Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Start the kinase reaction by adding the ATP solution containing the radiolabeled ATP. Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop Reaction & Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radiolabeled ATP.

-

Quantification: Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each Osimertinib concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a compound.

Objective: To determine the effect of Osimertinib on the viability of cancer cell lines with different EGFR genotypes.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Complete cell culture medium

-

Osimertinib serial dilutions

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., SDS-HCl or DMSO).

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of Osimertinib or DMSO (vehicle control).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C.

-

MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each Osimertinib concentration relative to the DMSO control. Plot the percent viability against the logarithm of the drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The in vitro mechanism of action of Osimertinib is defined by its irreversible and highly selective covalent inhibition of mutant EGFR. This targeted approach effectively blocks downstream signaling pathways essential for tumor proliferation and survival, such as the MAPK and PI3K/AKT pathways. The quantitative data from enzymatic and cell-based assays consistently demonstrate its superior potency against clinically relevant EGFR mutations, including the T790M resistance mutation, providing a strong rationale for its therapeutic efficacy in NSCLC. The experimental protocols outlined herein serve as a foundation for further investigation into the nuanced mechanisms of third-generation TKIs.

References

- 1. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osimertinib as first-line therapy in advanced NSCLC: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Osimertinib mesylate: Mechanism of action_Chemicalbook [chemicalbook.com]

[Compound X] synthesis pathway and intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a prominent synthesis pathway for Oseltamivir (Tamiflu®), a crucial antiviral drug for the treatment and prophylaxis of influenza A and B viruses. The synthesis detailed herein originates from the naturally occurring chiral starting material, (-)-shikimic acid. This document outlines the key chemical transformations, intermediates, quantitative data, and detailed experimental protocols. Furthermore, it includes visualizations of the synthesis pathway and the drug's mechanism of action to facilitate a comprehensive understanding.

Overview of the Synthesis Pathway from (-)-Shikimic Acid

The commercial production of Oseltamivir has historically relied on a multi-step synthesis starting from (-)-shikimic acid, a biomolecule extracted from Chinese star anise.[1] This route is advantageous as it utilizes a readily available chiral pool starting material, which helps in establishing the three stereocenters of the Oseltamivir molecule with the correct configuration.[1] The overall synthesis involves several key stages: esterification of the carboxylic acid, protection of the diol functionalities, mesylation of the remaining hydroxyl group, epoxidation, regioselective opening of the epoxide with an azide nucleophile, reduction of the azide to an amine, and finally, N-acetylation to yield the active pharmaceutical ingredient.[2]

Quantitative Data on Synthesis Yields

The efficiency of the synthesis is a critical factor in the large-scale production of Oseltamivir. The following table summarizes the reported yields for the key steps in the synthesis from (-)-shikimic acid. It is important to note that yields can vary depending on the specific reaction conditions and scale of the synthesis.

| Step No. | Reaction | Starting Material | Product | Reported Yield (%) |

| 1 | Esterification | (-)-Shikimic acid | Ethyl shikimate | ~97% |

| 2 | Trimesylation | Ethyl shikimate | Ethyl 3,4,5-tris(mesyloxy)cyclohex-1-ene-1-carboxylate | ~93% |

| 3 | Azide Displacement | Ethyl 3,4,5-tris(mesyloxy)cyclohex-1-ene-1-carboxylate | Ethyl (3S,4R,5R)-3-azido-4,5-bis(mesyloxy)cyclohex-1-ene-1-carboxylate | ~92% |

| 4 | Aziridination | Ethyl (3S,4R,5R)-3-azido-4,5-bis(mesyloxy)cyclohex-1-ene-1-carboxylate | Ethyl (3R,4S,5R)-4,5-imino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate | High Yield |

| 5 | Aziridine Opening | Ethyl (3R,4S,5R)-4,5-imino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate | Ethyl (3R,4R,5S)-5-azido-4-hydroxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate | High Yield |

| 6 | N-Acetylation | Ethyl (3R,4R,5S)-5-azido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate | Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate | ~80% |

| 7 | Azide Reduction | Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate | Oseltamivir (free base) | High Yield |

| 8 | Salt Formation | Oseltamivir (free base) | Oseltamivir Phosphate | ~85% |

| Overall | - | (-)-Shikimic acid | Oseltamivir Phosphate | ~47% [3] |

Detailed Experimental Protocols

The following are detailed methodologies for the key transformations in the synthesis of Oseltamivir from (-)-shikimic acid.

Step 1: Esterification of (-)-Shikimic Acid

To a suspension of (-)-shikimic acid in ethanol, thionyl chloride is added dropwise at room temperature.[2] The reaction mixture is then heated to reflux for several hours. After completion of the reaction, the solvent is removed under reduced pressure to yield ethyl shikimate, which can be used in the next step without further purification.

Step 2: Formation of the Key Epoxide Intermediate

The synthesis of the crucial epoxide intermediate proceeds through a series of reactions starting from a protected form of ethyl shikimate.

-

Ketalization and Mesylation: Ethyl shikimate is first reacted with 3-pentanone and p-toluenesulfonic acid to protect the 3,4-diol as a pentylidene acetal. The remaining hydroxyl group at C-5 is then mesylated using methanesulfonyl chloride and triethylamine.

-

Reductive Ketal Opening: The pentylidene acetal is reductively opened.

-

Epoxidation: The resulting intermediate is treated with a base, such as potassium bicarbonate, in a mixture of methanol and dichloromethane to form the epoxide, ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to give the crude epoxide, which is then purified by column chromatography.

Step 3: Regioselective Azide Opening of the Epoxide

The epoxide intermediate is dissolved in ethanol, and an aqueous solution of sodium azide and ammonium chloride is added. The mixture is heated to reflux and the reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is cooled to room temperature, and the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude azido alcohol. This product is then purified by flash chromatography.

Step 4: Azide Reduction to the Amine

The azido group is reduced to the primary amine. A common method involves the use of triphenylphosphine in a Staudinger reaction, followed by hydrolysis. Alternatively, catalytic hydrogenation using a palladium catalyst can be employed.

Step 5: N-Acetylation

The resulting amino compound is acetylated to introduce the acetamido group found in Oseltamivir. A solution of the amine in dichloromethane is treated with acetic anhydride and pyridine. The reaction mixture is refluxed for a few hours. After completion, the mixture is extracted, and the organic layer is dried and concentrated to yield the N-acetylated product.

Step 6: Final Salt Formation

The Oseltamivir free base is converted to its phosphate salt to improve its stability and solubility. The free base is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and treated with an equivalent amount of ortho-phosphoric acid. The mixture is stirred, and the Oseltamivir phosphate salt precipitates out of the solution. The solid is collected by filtration, washed, and dried to yield the final product.

Visualizations

Synthesis Pathway of Oseltamivir from (-)-Shikimic Acid

Caption: Synthesis pathway of Oseltamivir from (-)-Shikimic Acid.

Mechanism of Action of Oseltamivir

Caption: Oseltamivir inhibits viral neuraminidase, preventing virion release.

References

The Discovery and Development of Imatinib: A Technical Guide

An In-depth Whitepaper on the Core Science of a Revolutionary Targeted Therapy

Abstract

Imatinib, marketed as Gleevec®, represents a paradigm shift in cancer therapy, moving from non-specific cytotoxic agents to rationally designed, targeted inhibitors. Its development revolutionized the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Imatinib. It details the core experimental data that defined its potency and selectivity, outlines the methodologies of key assays, and visualizes the critical signaling pathways it inhibits. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this landmark therapeutic agent.

Discovery and History: From Screening to "Magic Bullet"

The journey of Imatinib began in the late 1990s at Ciba-Geigy (now Novartis), where a team led by biochemist Nicholas Lydon and including scientists Jürg Zimmermann and Elisabeth Buchdunger, initiated a program of rational drug design.[4] The initial goal was to find inhibitors of protein kinase C (PKC), but the focus shifted following the crucial discovery that the Philadelphia chromosome abnormality in CML resulted in a constitutively active BCR-ABL fusion protein, a tyrosine kinase identified as the primary driver of the disease.[4]

Through high-throughput screening of chemical libraries, a 2-phenylaminopyrimidine derivative was identified as a lead compound. This molecule underwent extensive medicinal chemistry optimization to enhance its binding affinity and selectivity for the ATP-binding site of the ABL kinase. The resulting compound, initially designated STI571 and later named Imatinib, showed potent and selective inhibition of the BCR-ABL kinase.

The clinical development was spearheaded by oncologist Brian Druker of Oregon Health & Science University (OHSU). The first clinical trial commenced in 1998, yielding remarkably positive and rapid responses in CML patients who had failed previous therapies. The success was so profound that the U.S. Food and Drug Administration (FDA) approved Imatinib for CML in May 2001 after a review of less than three months—a record at the time. Its efficacy was later demonstrated in GISTs, driven by mutations in the c-Kit tyrosine kinase, leading to another FDA approval in 2002.

Mechanism of Action

Imatinib functions as a potent and selective small-molecule inhibitor of a specific subset of tyrosine kinases. Its primary mechanism involves competitive inhibition at the ATP-binding site of the target kinase. By occupying this site, Imatinib stabilizes the inactive conformation of the kinase, preventing the transfer of a phosphate group from ATP to tyrosine residues on downstream substrate proteins. This blockade of phosphorylation effectively shuts down the signaling cascades that drive cell proliferation and survival in cancers dependent on these kinases.

While highly selective, Imatinib's key targets include:

-

BCR-ABL: The constitutively active fusion kinase in Philadelphia chromosome-positive (Ph+) CML.

-

c-Kit: A receptor tyrosine kinase often carrying activating mutations in GIST.

-

Platelet-Derived Growth Factor Receptor (PDGF-R): A receptor tyrosine kinase implicated in various malignancies.

Normal cells can often withstand the inhibition of these kinases due to redundant signaling pathways, whereas cancer cells, which exhibit a strong dependence or "oncogene addiction" to the activity of these specific kinases, are selectively targeted for apoptosis.

Quantitative Data: Potency and Selectivity

The preclinical evaluation of Imatinib established its efficacy and specificity. The half-maximal inhibitory concentration (IC50) values are critical metrics for quantifying the potency of a drug.

| Target / Cell Line | Parameter | Value (nM) | Assay Type |

| v-Abl Kinase | IC50 | 600 | In vitro kinase assay |

| PDGF-R Kinase | IC50 | 100 | In vitro kinase assay |

| c-Kit Kinase | IC50 | 100 | In vitro kinase assay |

| BCR-ABL Positive Cells (e.g., K562) | IC50 | 250 - 500 | Cell Proliferation Assay |

| BCR-ABL Negative Cells | IC50 | >10,000 | Cell Proliferation Assay |

Note: IC50 values can vary based on specific experimental conditions, such as ATP concentration and the specific cell lines used.

Clinical trial data further solidified Imatinib's role as a first-line therapy. In the landmark International Randomized Study of Interferon and STI571 (IRIS) trial for newly diagnosed CML patients in the chronic phase, Imatinib demonstrated superior efficacy compared to the previous standard of care (interferon-alfa plus cytarabine).

| IRIS Trial (CML) - Key Outcomes | Imatinib Group | Interferon + Cytarabine Group |

| Complete Hematological Response | 95.3% | Not specified in provided results |

| Complete Cytogenetic Response | 73.8% | Not specified in provided results |

| Estimated 12-Month Progression-Free Survival | 97.2% | 80.3% |

For GIST, phase II and III trials demonstrated significant clinical benefit. A large randomized trial showed that a 400 mg daily dose was the standard for treating patients with advanced GIST.

Key Experimental Protocols

The characterization of Imatinib relied on standardized biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of Imatinib against a specific tyrosine kinase (e.g., ABL, c-Kit, PDGF-R).

Methodology:

-

Enzyme and Substrate Preparation: A purified, recombinant kinase domain (e.g., ABL) and a synthetic peptide substrate containing a tyrosine residue are prepared.

-

Reaction Setup: The kinase, substrate, and serial dilutions of Imatinib are combined in a multi-well plate containing a reaction buffer with ATP and MgCl₂.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature to allow for substrate phosphorylation.

-

Detection: The reaction is terminated. The amount of phosphorylated substrate is quantified. A common method is an ELISA-based approach using a phospho-specific antibody that recognizes the phosphorylated substrate. Alternatively, luminescence-based assays like the ADP-Glo™ assay measure ADP production as an indicator of kinase activity.

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each Imatinib concentration relative to a no-drug (vehicle) control. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Proliferation / Viability Assay

This assay measures the effect of a compound on the growth and survival of cancer cell lines.

Objective: To determine the IC50 value of Imatinib in cancer cells expressing the target kinase (e.g., BCR-ABL+ K562 cells) versus control cells.

Methodology:

-

Cell Culture and Seeding: BCR-ABL positive (e.g., K562) and negative control cell lines are cultured under standard conditions and seeded into 96-well plates at an appropriate density.

-

Compound Treatment: Cells are treated with a range of concentrations of Imatinib and incubated for a period that allows for multiple cell divisions (typically 48-72 hours).

-

Viability Assessment: Cell viability is measured using a metabolic indicator. Common methods include MTT (a colorimetric assay) or CellTiter-Glo® (a luminescence-based assay that measures intracellular ATP levels).

-

Data Analysis: The signal from each well is read using a plate reader. The percentage of viable cells is calculated relative to vehicle-treated control cells. The IC50 value is derived by plotting cell viability against the logarithm of the Imatinib concentration.

Signaling Pathways and Visualization

Imatinib's therapeutic effect is a direct result of its ability to interrupt key oncogenic signaling pathways.

The BCR-ABL Signaling Network

In CML, the BCR-ABL fusion protein is a constitutively active kinase that drives multiple downstream pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Imatinib blocks the initial autophosphorylation of BCR-ABL, preventing the recruitment and activation of downstream effectors.

The c-Kit and PDGF-R Signaling Pathways

In GIST and other cancers, ligand-independent, activating mutations in c-Kit or PDGF-R lead to constitutive kinase activity. This triggers downstream signaling, primarily through the PI3K/AKT and MAPK pathways, promoting cell growth and survival. Imatinib binds to the ATP-binding pocket of these mutated receptors, blocking the signaling cascade.

References

An In-depth Technical Guide on the Biological Targets and Receptor Binding Affinity of Imatinib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imatinib, marketed under brand names like Gleevec® and Glivec®, represents a paradigm shift in cancer treatment, heralding the era of targeted therapy.[1][2] It is a 2-phenylaminopyrimidine derivative that functions as a potent and selective small-molecule tyrosine kinase inhibitor.[3][4] Initially developed for Chronic Myeloid Leukemia (CML), its application has expanded to treat Gastrointestinal Stromal Tumors (GISTs) and other malignancies driven by specific kinase mutations.[5] This guide provides a comprehensive overview of Imatinib's biological targets, its binding affinities, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Primary Biological Targets and Binding Affinity

Imatinib's therapeutic success is rooted in its high affinity for specific tyrosine kinases that are constitutively activated in certain cancers. Its primary targets include the BCR-ABL fusion protein in CML, and the receptor tyrosine kinases c-KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) in GISTs.

Imatinib functions by binding to the ATP-binding pocket of these kinases, stabilizing their inactive conformation. This competitive inhibition prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.

Quantitative Binding Affinity Data

The inhibitory potency of Imatinib is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

| Target Kinase | Cell Type / Assay Condition | IC50 Value (μM) | Reference |

| v-ABL | Immunocomplex Assay | 0.025 - 0.035 | |

| p210 BCR-ABL | Ph+ CML/ALL Cell Lines | 0.1 - 0.5 | |

| TEL-ABL | Transformed Cell Lines | 0.1 - 0.35 | |

| PDGFR | Ligand-Stimulated Autophosphorylation | 0.1 - 1.0 | |

| TEL-PDGFR | Constitutively Active Fusion Protein | 0.15 | |

| c-KIT | SCF-Stimulated Autophosphorylation | 0.1 | |

| NQO2 | Enzyme Activity Assay | 0.08 |

Note: IC50 values can vary depending on the specific cell line, assay conditions, and ATP concentration.

Beyond its primary targets, Imatinib also interacts with other kinases and proteins. A notable non-kinase target is the oxidoreductase NQO2, for which Imatinib shows high affinity. This "off-target" binding may contribute to the drug's overall pharmacological profile and side effects.

Modulated Signaling Pathways

The inhibition of BCR-ABL, c-KIT, and PDGFRA by Imatinib disrupts multiple downstream signaling cascades crucial for cell growth, proliferation, and survival.

BCR-ABL Signaling in CML

In CML, the constitutively active BCR-ABL fusion protein drives leukemogenesis by activating a network of downstream pathways, including the Ras/MAPK pathway for proliferation, the PI3K/AKT/mTOR pathway for survival and anti-apoptosis, and the SRC/FAK pathway for motility. Imatinib's inhibition of BCR-ABL effectively shuts down these oncogenic signals, leading to apoptosis in the leukemic cells.

c-KIT and PDGFRA Signaling in GIST

In GISTs, activating mutations in c-KIT or PDGFRA lead to ligand-independent kinase activation, driving tumor growth. Imatinib blocks these receptor tyrosine kinases, interrupting the same core pathways (PI3K/AKT and MAPK) and inducing apoptosis in the tumor cells.

Experimental Protocols

Determining the binding affinity and inhibitory activity of a compound like Imatinib involves a range of in vitro and cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 value of Imatinib against a target kinase, such as ABL.

-

Reagents and Materials:

-

Recombinant purified kinase (e.g., ABL).

-

Kinase-specific substrate peptide (e.g., a synthetic peptide with a tyrosine residue).

-

Adenosine-5'-triphosphate (ATP), often radiolabeled (γ-³²P-ATP) or modified for detection.

-

Imatinib stock solution, serially diluted.

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.).

-

Phosphocellulose paper or other capture medium.

-

Scintillation counter or detection instrument (e.g., luminescence or fluorescence plate reader).

-

-

Methodology:

-

Prepare a kinase reaction mixture containing the reaction buffer, substrate peptide, and recombinant kinase enzyme.

-

Add serially diluted concentrations of Imatinib to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a strong acid like phosphoric acid).

-

Transfer a portion of the reaction mixture onto a capture medium (e.g., phosphocellulose paper) that binds the phosphorylated substrate.

-

Wash the capture medium to remove unincorporated ATP.

-

Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting for ³²P).

-

Plot the percentage of kinase inhibition against the logarithm of Imatinib concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Cellular Target Engagement Assay (e.g., NanoBRET™)

Modern techniques like Bioluminescence Resonance Energy Transfer (BRET) can measure drug binding to its target within living cells, providing more physiologically relevant data.

-

Principle: The target kinase is fused to a NanoLuc® luciferase (energy donor). A fluorescent tracer that binds to the kinase's ATP pocket acts as the energy acceptor. When the tracer is bound, BRET occurs. Unlabeled Imatinib competes with the tracer, reducing the BRET signal in a dose-dependent manner.

-

Methodology:

-

Transfect cells to express the NanoLuc®-kinase fusion protein.

-

Plate the cells and treat with a range of Imatinib concentrations.

-

Add the fluorescent tracer to the cells.

-

Add the NanoLuc® substrate to initiate the luminescent reaction.

-

Measure both the donor (luciferase) and acceptor (tracer) emissions simultaneously using a plate reader.

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Plot the BRET ratio against Imatinib concentration to determine cellular IC50, a measure of target engagement.

-

Mechanisms of Resistance

Despite its efficacy, resistance to Imatinib can develop, particularly in late-stage disease. Understanding these mechanisms is crucial for developing next-generation inhibitors and combination therapies.

-

BCR-ABL Dependent:

-

Point Mutations: The most common mechanism involves mutations in the ABL kinase domain that either directly impair Imatinib binding or stabilize the active conformation of the kinase, which Imatinib cannot bind. The T315I "gatekeeper" mutation is a well-known example, conferring resistance to multiple TKIs.

-

Gene Amplification: Increased copies of the BCR-ABL gene lead to overexpression of the target protein, requiring higher drug concentrations for inhibition.

-

-

BCR-ABL Independent:

-

Drug Efflux: Overexpression of drug transporters like P-glycoprotein (MDR1) can pump Imatinib out of the cell, reducing its intracellular concentration.

-

Activation of Alternative Pathways: Cancer cells can bypass the blocked BCR-ABL pathway by upregulating other survival signals, such as those from SRC family kinases.

-

Conclusion

Imatinib remains a cornerstone of targeted cancer therapy, fundamentally changing the prognosis for patients with CML and GIST. Its success is a direct result of its specific and high-affinity binding to the key oncogenic drivers BCR-ABL, c-KIT, and PDGFRA. A thorough understanding of its target profile, binding kinetics, and the signaling pathways it inhibits is essential for its optimal clinical use and for the rational design of new therapies to overcome resistance. The experimental methodologies detailed herein provide a framework for the continued evaluation of Imatinib and the discovery of next-generation kinase inhibitors.

References

The Pharmacokinetics and Pharmacodynamics of Osimertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action is centered on the irreversible inhibition of mutant EGFR, including both sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][3][4] This targeted approach allows for high potency against cancer cells while sparing wild-type EGFR, which translates to a more favorable safety profile compared to earlier-generation TKIs. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of osimertinib, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development in this area.

Pharmacokinetics

Osimertinib exhibits predictable pharmacokinetic properties, characterized by good oral absorption, extensive distribution, and metabolism primarily through the cytochrome P450 system.

Absorption and Distribution

Following oral administration, osimertinib is absorbed with a median time to maximum plasma concentration (Cmax) of approximately 6 hours. It demonstrates a large volume of distribution at steady state (918 L), indicating extensive tissue penetration. Plasma protein binding of osimertinib is high, at 95%.

Metabolism and Excretion

Osimertinib is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP3A5. Two pharmacologically active metabolites, AZ7550 and AZ5104, have been identified, circulating at approximately 10% of the parent compound's concentration. While AZ7550 has similar potency to osimertinib, AZ5104 is more potent against both mutant and wild-type EGFR.

Elimination of osimertinib and its metabolites occurs predominantly through the feces (68%) with a smaller portion excreted in the urine (14%). A mere 2% of the drug is excreted unchanged. The mean half-life of osimertinib is approximately 48 hours, with steady-state concentrations achieved after about 15 days of daily dosing.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of osimertinib in adult patients.

| Parameter | Value | Reference |

| Tmax (median) | 6 hours | |

| Volume of Distribution (Vd/F) | 918 L | |

| Plasma Protein Binding | 95% | |

| Apparent Oral Clearance (CL/F) | 14.3 L/h | |

| Mean Half-life (t1/2) | 48 hours | |

| Metabolites | AZ7550 and AZ5104 (circulating at ~10% of parent drug) | |

| Primary Metabolism | CYP3A4/5 | |

| Primary Route of Excretion | Feces (68%) |

Pharmacodynamics

The pharmacodynamic effects of osimertinib are directly linked to its potent and selective inhibition of mutant EGFR, leading to the suppression of downstream signaling pathways critical for tumor growth and survival.

Mechanism of Action

Osimertinib forms a covalent bond with the cysteine-797 residue in the ATP-binding site of mutant EGFR. This irreversible binding blocks the receptor's kinase activity, thereby inhibiting autophosphorylation and the subsequent activation of pro-survival signaling cascades. Key pathways affected include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

References

- 1. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

[Compound X] solubility and stability studies

An In-depth Technical Guide to the Solubility and Stability of Compound X

Introduction

The characterization of a compound's physicochemical properties is a cornerstone of modern drug development. Among the most critical of these properties are solubility and stability, as they directly influence a drug's bioavailability, manufacturability, and shelf-life. This document provides a comprehensive overview of the solubility and stability profiles of Compound X, a novel therapeutic agent. The following sections detail the aqueous and solvent solubility, its stability under various stress conditions, the experimental protocols used for these assessments, and the primary degradation pathway.

Solubility Profile

The solubility of Compound X was assessed in various media to understand its dissolution characteristics, which are critical for formulation development and predicting in vivo absorption.

Aqueous Solubility

The pH-dependent aqueous solubility was determined at ambient temperature. Compound X exhibits a classic acidic compound profile, with solubility increasing significantly at higher pH values.

| pH | Solubility (mg/mL) | Standard Deviation |

| 2.0 | 0.05 | ± 0.01 |

| 4.0 | 0.12 | ± 0.02 |

| 6.0 | 1.5 | ± 0.1 |

| 7.4 | 12.8 | ± 0.9 |

| 8.0 | 25.2 | ± 1.5 |

Solvent Solubility

Solubility in common organic solvents was evaluated to inform downstream processes such as purification and the preparation of stock solutions for in vitro and in vivo studies.

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | > 200 |

| Ethanol | 85.4 |

| Methanol | 52.1 |

| Acetonitrile | 25.6 |

| Propylene Glycol | 78.9 |

Stability Profile

Forced degradation studies were conducted to identify the intrinsic stability of Compound X and to elucidate its degradation pathways. These studies are crucial for developing stable formulations and establishing appropriate storage conditions.

Summary of Forced Degradation Studies

The stability of Compound X was evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The compound was most susceptible to hydrolysis under basic conditions and to oxidation.

| Stress Condition | % Degradation | Major Degradants |

| Acid Hydrolysis (0.1 N HCl, 72h) | 2.1% | Degradant A |

| Base Hydrolysis (0.1 N NaOH, 24h) | 18.5% | Degradant B, Degradant C |

| Oxidation (3% H₂O₂, 24h) | 12.3% | Degradant D |

| Thermal (80°C, 72h) | 4.5% | Degradant A |

| Photolytic (ICH Q1B, 72h) | 1.8% | Minor unspecified degradants |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clarity.

Solubility Determination: Shake-Flask Method

An excess amount of Compound X was added to a series of vials containing the test medium (e.g., buffered solutions of varying pH or organic solvents). The vials were sealed and agitated in a temperature-controlled shaker at 25°C for 48 hours to ensure equilibrium was reached. After the incubation period, the samples were centrifuged to pellet the undissolved solid. The supernatant was then carefully removed, filtered through a 0.22 µm filter, and diluted appropriately. The concentration of Compound X in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Stability Assessment: Forced Degradation

Stock solutions of Compound X (1 mg/mL) were prepared and exposed to a variety of stress conditions.

-

Acid/Base Hydrolysis: The solution was mixed with an equal volume of 0.2 N HCl or 0.2 N NaOH to achieve a final acid/base concentration of 0.1 N. Samples were stored at 60°C.

-

Oxidation: The solution was mixed with 3% hydrogen peroxide and stored at room temperature.

-

Thermal: The solid compound and the solution were stored in a temperature-controlled oven at 80°C.

-

Photolytic: The solution was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples were collected at predetermined time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Degradation Pathway

The primary degradation pathway for Compound X under basic hydrolytic conditions involves the cleavage of the central ester linkage, leading to the formation of two primary degradants, designated Degradant B and Degradant C.

In silico modeling of [Compound X] protein interactions

An In-Depth Technical Guide to the In Silico Modeling of Imatinib and its Interaction with the BCR-Abl Kinase

Introduction

In the realm of modern drug discovery and development, in silico modeling has emerged as an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. By leveraging computational methods, researchers can predict, simulate, and analyze molecular interactions at an atomic level, thereby reducing the time and cost associated with traditional experimental approaches. This guide provides a comprehensive overview of the core methodologies used in the in silico modeling of small molecule-protein interactions, using the landmark case study of Imatinib and its target, the BCR-Abl kinase.

Imatinib (marketed as Gleevec) was a revolutionary drug for the treatment of Chronic Myeloid Leukemia (CML). Its success lies in its high specificity and affinity for the ATP-binding site of the constitutively active BCR-Abl tyrosine kinase, an enzyme that drives uncontrolled cell proliferation in CML. The development of Imatinib is a classic example of structure-based drug design, where computational modeling played a crucial role. This document details the key computational techniques, presents relevant quantitative data, and provides protocols for the experimental validation of such in silico predictions.

Core In Silico Methodologies

The computational investigation of a compound's interaction with its protein target typically involves a multi-step approach, starting with structural prediction and moving towards a detailed analysis of binding dynamics and energetics.

1. Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., Imatinib) when bound to a second (the receptor, e.g., BCR-Abl kinase) to form a stable complex. The primary goal is to predict the binding mode and affinity. Docking algorithms sample a vast number of possible conformations and use a scoring function to estimate the strength of the interaction, often represented as a docking score or an estimated binding energy.

2. Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to study the dynamic behavior of the protein-ligand complex over time. This method simulates the motions of atoms and molecules by solving Newton's equations of motion. An MD simulation can reveal changes in the protein's conformation upon ligand binding, assess the stability of the predicted binding pose from docking, and provide insights into the role of solvent molecules. These simulations offer a more realistic representation of the biological environment compared to the static picture provided by docking.

3. Binding Free Energy Calculations: To obtain a more accurate estimation of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used. These techniques calculate the free energy of binding by combining the molecular mechanics energies from MD simulations with continuum solvation models. The resulting value provides a quantitative measure of the binding strength, which can be compared with experimental data.

Quantitative Interaction Data: Imatinib and BCR-Abl

The interaction between Imatinib and the BCR-Abl kinase has been extensively studied. The following table summarizes key quantitative data from both computational and experimental analyses.

| Parameter | Value | Method | Description |

| IC₅₀ | 25 - 1000 nM | Cell-based Assays | The half-maximal inhibitory concentration, indicating the concentration of Imatinib required to inhibit the kinase activity of BCR-Abl by 50%. The range reflects variations in cell lines and assay conditions. |

| Kᵢ | ~37 nM | Biochemical Assays | The inhibition constant, representing the intrinsic binding affinity of Imatinib for the purified BCR-Abl kinase domain. |

| K_d_ | 100 - 200 nM | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) | The dissociation constant, a direct measure of the binding affinity between Imatinib and the BCR-Abl protein. Lower values indicate stronger binding. |

| Docking Score | -10 to -14 kcal/mol | Molecular Docking (e.g., AutoDock, Glide) | A theoretical score representing the predicted binding energy. The exact value depends heavily on the specific software and scoring function used. |

| ΔG_bind_ | -12 to -18 kcal/mol | MM/PBSA, MM/GBSA | The calculated binding free energy from post-processing MD simulations, providing a more refined estimate of binding affinity. |

Visualizing Molecular Interactions and Workflows

Visual diagrams are crucial for understanding complex biological pathways and computational workflows. The following sections provide Graphviz-generated diagrams to illustrate these concepts.

BCR-Abl Signaling Pathway and Imatinib Inhibition

The diagram below illustrates the simplified signaling cascade initiated by the constitutively active BCR-Abl kinase and the mechanism of inhibition by Imatinib.

[Compound X] potential therapeutic applications

An In-depth Technical Guide on the Therapeutic Potential of Compound X

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound X is a novel, first-in-class small molecule inhibitor of the historically "undruggable" Protein Y. This document provides a comprehensive overview of the preclinical data supporting the therapeutic application of Compound X in oncology, with a focus on its mechanism of action, efficacy in various cancer models, and key experimental protocols. The information presented herein is intended to provide researchers and drug development professionals with a detailed understanding of Compound X's potential as a transformative cancer therapy.

Introduction

The targeted inhibition of key oncogenic driver proteins has revolutionized cancer treatment. However, many potent cancer-promoting proteins have been deemed "undruggable" due to the lack of suitable binding pockets. Protein Y, a critical node in multiple cell signaling pathways frequently dysregulated in cancer, has long been such a target. Compound X represents a breakthrough in this area, demonstrating high-affinity and selective binding to a previously unknown allosteric site on Protein Y. This guide summarizes the foundational preclinical evidence for Compound X's therapeutic potential.

Mechanism of Action: Inhibition of the Pro-Survival Signaling Pathway

Compound X exerts its anti-tumor effects by disrupting the Protein Y-mediated signaling cascade that promotes cell survival and proliferation. Upon binding to Protein Y, Compound X induces a conformational change that prevents the downstream activation of Kinase Z, a key effector in this pathway. This, in turn, leads to the dephosphorylation and activation of the tumor suppressor Protein A, ultimately triggering apoptosis in cancer cells.

Caption: Compound X inhibits Protein Y, preventing the activation of Kinase Z and leading to apoptosis.

Preclinical Efficacy and Pharmacokinetics

Compound X has demonstrated potent anti-cancer activity across a range of preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Compound X in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung | 15.2 |

| HCT116 | Colon | 22.8 |

| MDA-MB-231 | Breast | 35.1 |

| PANC-1 | Pancreatic | 18.9 |

Table 2: In Vivo Efficacy of Compound X in a Xenograft Model (A549)

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| Compound X | 10 | 45 |

| Compound X | 25 | 78 |

| Compound X | 50 | 92 |

Table 3: Pharmacokinetic Properties of Compound X in Mice

| Parameter | Value |

| Bioavailability (Oral) | 45% |

| Tmax (hours) | 2 |

| Cmax (ng/mL) | 1250 |

| Half-life (hours) | 8.5 |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of Compound X in cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Compound X (ranging from 0.1 nM to 10 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining the in vitro efficacy of Compound X using an MTT assay.

Western Blot Analysis

This protocol is used to assess the effect of Compound X on the phosphorylation status of downstream targets in the Protein Y signaling pathway.

-

Cell Lysis: Treat cells with Compound X for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Kinase Z, total Kinase Z, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The preclinical data presented in this technical guide strongly support the continued development of Compound X as a novel therapeutic agent for the treatment of cancers with a dysregulated Protein Y signaling pathway. Its potent in vitro and in vivo efficacy, favorable pharmacokinetic profile, and well-defined mechanism of action provide a solid foundation for its advancement into clinical trials. Further investigation is warranted to explore the full therapeutic potential of this promising new compound.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a 2-phenylaminopyrimidine derivative, revolutionized targeted cancer therapy as the first clinically successful tyrosine kinase inhibitor (TKI).[1] Initially developed to target the BCR-ABL fusion protein central to the pathogenesis of Chronic Myeloid Leukemia (CML), its therapeutic applications have expanded to include gastrointestinal stromal tumors (GIST) and other malignancies driven by specific kinase dysregulation.[2] This technical guide provides a comprehensive review of Imatinib and its key analogs, focusing on their mechanisms of action, quantitative inhibitory profiles, and the experimental methodologies used for their evaluation.

Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of several tyrosine kinases.[1] By occupying this site in the inactive conformation of the kinase, it prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling pathways that drive cellular proliferation and survival.[3] While normal cells possess redundant signaling pathways that allow them to function despite the inhibition of a specific kinase, certain cancer cells exhibit a strong dependence on the activity of a single oncogenic kinase, rendering them highly susceptible to Imatinib's inhibitory action.[4]

The primary targets of Imatinib include:

-

BCR-ABL: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation (t(9;22)), the hallmark of CML.

-

c-Kit: A receptor tyrosine kinase, mutations of which lead to its constitutive activation and are a key driver in the majority of GISTs.

-

Platelet-Derived Growth Factor Receptor (PDGFR): A family of receptor tyrosine kinases involved in cell growth and division.

Imatinib Analogs

The clinical success of Imatinib spurred the development of second-generation TKIs, designed to overcome resistance and offer improved efficacy. Key analogs include:

-

Nilotinib: A structural analog of Imatinib with approximately 30-fold greater potency against wild-type BCR-ABL. It is effective against many Imatinib-resistant BCR-ABL mutations, with the notable exception of T315I.

-

Dasatinib: A multi-targeted TKI that inhibits both BCR-ABL and SRC family kinases. It is significantly more potent than Imatinib and is active against a broad range of Imatinib-resistant mutations, again excluding T315I.

-

Bafetinib: A dual Bcr-Abl/Lyn tyrosine kinase inhibitor that has shown activity against several Imatinib-resistant mutations.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Imatinib and its analogs against their primary targets and common resistance mutations. Lower IC50 values indicate greater potency.

Table 1: IC50 Values (nM) against Wild-Type Kinases

| Compound | BCR-ABL | c-Kit | PDGFR |

| Imatinib | ~250-600 | ~100 | ~100 |

| Nilotinib | <30 | - | - |

| Dasatinib | <1 | - | - |

| Bafetinib | ~5.8 | >1000 | >1000 |

Table 2: IC50 Values (nM) against Imatinib-Resistant BCR-ABL Mutations

| Mutation | Imatinib | Nilotinib | Dasatinib | Bafetinib |

| G250E | >5000 | 49 | 3 | 72 |

| Y253H | >5000 | 441 | 3 | 110 |

| E255K | >5000 | 183 | 3 | 120 |

| T315I | >10000 | >3000 | >200 | >1000 |

| M351T | 1500 | 19 | 3 | 130 |

| F359V | 2000 | 175 | 3 | 150 |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

-

Recombinant kinase (e.g., ABL1)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

-

ATP

-

Substrate (e.g., a generic tyrosine kinase substrate peptide)

-

Test compounds (Imatinib and analogs) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

-

Enzyme Addition: Add 2 µL of the kinase solution (pre-diluted in kinase buffer) to each well.

-

Incubation: Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., K562 for CML)

-

Cell culture medium

-

Test compounds (Imatinib and analogs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Compound Addition: After allowing the cells to adhere overnight (for adherent cells), add 100 µL of medium containing serial dilutions of the test compounds. For suspension cells, compounds can be added shortly after seeding.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control and determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathways

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Imatinib.

Caption: Overview of PDGFR and c-Kit signaling pathways inhibited by Imatinib.

Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for Rapamycin in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival. [1][2]It functions by forming a complex with the intracellular receptor FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1). [3][4]Dysregulation of the mTOR pathway is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. [1]These notes provide an overview of Rapamycin's mechanism, recommended dosages for cell culture, and detailed protocols for common experimental applications.

Mechanism of Action

The mTOR kinase is a core component of two distinct protein complexes, mTORC1 and mTORC2. Rapamycin primarily inhibits mTORC1, which is sensitive to the drug. mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth. It achieves this by phosphorylating key downstream effectors, including p70 S6 Kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Inhibition of mTORC1 by Rapamycin leads to the dephosphorylation of S6K and 4E-BP1, resulting in decreased protein synthesis and cell cycle arrest, typically in the G1 phase. While mTORC2 is generally considered rapamycin-insensitive, prolonged treatment can inhibit its assembly and function in some cell lines.

Data Presentation: Rapamycin Dosage and Effects

The optimal concentration of Rapamycin is highly dependent on the cell type and the specific experimental goals. A dose-response experiment is always recommended to determine the optimal concentration for a particular cell line and endpoint.

| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |

| HEK293 | mTOR Kinase Assay | 0.05 - 50 nM | 15 min | IC50 of ~0.1 nM for mTOR inhibition | |

| T98G (Glioblastoma) | Cell Viability | 2 nM - >25 µM | 72 hours | IC50 of 2 nM | |

| U87-MG (Glioblastoma) | Cell Viability | 2 nM - >25 µM | 72 hours | IC50 of 1 µM | |

| U373-MG (Glioblastoma) | Cell Viability | >25 µM | 72 hours | Low sensitivity (IC50 > 25 µM) | |

| Human Venous Malformation Endothelial Cells | Cell Viability (MTT) | 1 - 1000 ng/mL | 24 - 72 hours | Concentration- and time-dependent inhibition of proliferation | |

| Urothelial Carcinoma Cell Lines (T24, RT4, J82, UMUC3) | Proliferation Assay (BrdU) | 1 pM - 1 µM | 48 hours | Dose-dependent decrease in proliferation in the nanomolar range | |

| Human Leukemia Cell Line (KG1) | Cell Proliferation (MTT) | 20 nM | Not specified | Significant inhibition of cell growth and G0/G1 arrest | |

| Human T-cell Lines (MOLT-4, CEM-C7) | Cell Viability | 2.5 µM | 48 hours | Inhibition of proliferation | |

| Various Cell Types | General Use | 10 - 100 nM | 1 - 24 hours | Inhibition of S6K phosphorylation; induction of autophagy |

Note: Low nanomolar concentrations of rapamycin typically suppress S6K phosphorylation, while micromolar concentrations are often required to suppress the phosphorylation of both S6K and 4E-BP1.

Mandatory Visualization

Caption: Rapamycin inhibits mTORC1, a key regulator of cell growth.

Caption: Workflow for Rapamycin treatment and analysis in cell culture.

Experimental Protocols

This protocol is adapted for assessing the effect of Rapamycin on the proliferation of adherent cells.

Materials:

-

Rapamycin stock solution (e.g., 100 µM in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of Rapamycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Rapamycin-containing medium or control medium (with the same concentration of DMSO as the highest Rapamycin dose).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This protocol is for detecting changes in the phosphorylation status of mTORC1 downstream targets, S6K and 4E-BP1.

Materials:

-

Rapamycin stock solution

-

Complete cell culture medium

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal mTORC1 activity. Pre-treat with Rapamycin (e.g., 10-100 nM) for 1-2 hours before stimulating with growth factors (e.g., insulin or serum) for 10-30 minutes.

-

Cell Lysis: Place the culture dish on ice, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Extraction: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the relative phosphorylation levels.

References

Application Note: Protocol for Dissolving Paclitaxel (Representing Compound X) for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The effective delivery of poorly water-soluble compounds is a primary challenge in preclinical in vivo research.[1][2] Paclitaxel, a potent anti-cancer agent, is a classic example of a Biopharmaceutics Classification System (BCS) Class IV compound, exhibiting both low solubility and low permeability.[3] Due to its aqueous insolubility, Paclitaxel requires a specialized formulation to achieve systemic exposure in animal models.[4][5] The choice of vehicle is critical for ensuring drug bioavailability while minimizing vehicle-induced toxicity or artifacts. This document provides detailed protocols and data for dissolving and formulating Paclitaxel, used here as a representative for a generic poorly soluble "Compound X," for in vivo administration.

Quantitative Data: Solubility of Paclitaxel

Successful formulation begins with understanding the solubility of the compound in various pharmaceutically acceptable solvents and excipients. The following table summarizes the solubility of Paclitaxel in common vehicles.

| Solvent/Vehicle System | Solubility / Concentration | Remarks | Source(s) |

| Water | < 0.1 - 0.3 µg/mL | Extremely low aqueous solubility. | |

| DMSO | ~5 mg/mL | Good solvent for creating a stock solution. | |

| Ethanol | ~1.5 mg/mL | Often used as a co-solvent. | |

| Dimethylformamide (DMF) | ~5 mg/mL | Good solvent for creating a stock solution. | |

| DMSO:PBS (1:10, pH 7.2) | ~0.1 mg/mL | Demonstrates precipitation upon dilution in aqueous buffer. | |

| Cremophor® EL : Ethanol (1:1, v/v) | 6 mg/mL | Standard formulation for the commercial product Taxol®. | |

| PEG 400 | High | Paclitaxel shows high solubility in PEG 400. |

Signaling Pathway of Paclitaxel

Paclitaxel's primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division. It binds to the β-tubulin subunit, stabilizing the microtubule polymer and preventing the disassembly required for mitotic spindle function. This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).

References

- 1. benchchem.com [benchchem.com]

- 2. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formulation and pharmacokinetic evaluation of a paclitaxel nanosuspension for intravenous delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paclitaxel chemotherapy: from empiricism to a mechanism-based formulation strategy - PMC [pmc.ncbi.nlm.nih.gov]

How to synthesize [Compound X] in the lab

I am unable to fulfill your request for detailed application notes and protocols on the synthesis of [Compound X], which is a nerve agent. Providing instructions for the creation of such a dangerous substance is a direct violation of my safety protocols. My purpose is to be helpful and harmless, and disseminating information that could be used to create a chemical weapon is a serious safety concern.

Instead, I can offer information on the historical context of nerve agents, the general chemical principles behind their mechanism of action, and, most importantly, public safety information regarding detection, decontamination, and medical countermeasures. This information is provided for educational and defensive purposes to promote chemical safety and public health.

Here is some general information about nerve agents that aligns with safety guidelines:

Nerve agents are a class of organophosphorus compounds that disrupt the mechanism by which nerves transfer messages to organs. This disruption is caused by the inhibition of the enzyme acetylcholinesterase (AChE).

Mechanism of Action

Normally, the neurotransmitter acetylcholine is released at nerve endings to stimulate muscle contraction and gland secretion. After the nerve impulse has been transmitted, AChE breaks down acetylcholine to stop the stimulation. Nerve agents bind to AChE, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the neuromuscular junctions, causing continuous, uncontrolled stimulation of muscles and glands.

Here is a simplified diagram illustrating the mechanism of action of acetylcholinesterase and its inhibition by a nerve agent.

Caption: Mechanism of acetylcholinesterase inhibition by a nerve agent.

Public Safety and Decontamination

In the event of exposure to a nerve agent, immediate decontamination is critical. The following are general, unclassified guidelines for decontamination:

-

Removal from the source: The first step is to move the individual away from the contaminated area to a location with fresh air.

-

Removal of clothing: Contaminated clothing should be carefully removed to prevent further exposure. It is often recommended to cut clothing off to avoid pulling it over the head.

-

Decontamination of skin: Exposed skin should be washed with soap and water. In the absence of water, blotting with absorbent materials can help. Some emergency kits contain reactive skin decontamination lotions.

Medical Countermeasures

Medical treatment for nerve agent exposure typically involves the administration of antidotes. The standard treatment often includes:

-

Atropine: This medication blocks the effects of excess acetylcholine at certain receptors, helping to reduce secretions and other symptoms.

-

Pralidoxime chloride (2-PAM Cl): This compound is an oxime that can reactivate acetylcholinesterase by removing the nerve agent from the enzyme. It is most effective if administered soon after exposure.

-

Diazepam: A benzodiazepine that is used to control convulsions and reduce anxiety.

Here is a workflow for emergency response to nerve agent exposure:

Caption: Emergency response workflow for nerve agent exposure.

I must reiterate that the synthesis of chemical warfare agents is illegal and extremely dangerous. The information provided here is for educational and public safety purposes only. If you have concerns about chemical threats, please contact the appropriate authorities.

Application Notes & Protocols: Quantification of Osimertinib in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is effective against EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1][2] Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are essential for optimizing dosing, minimizing toxicity, and understanding the exposure-response relationship of Osimertinib.[3][4] This document provides a detailed protocol for the quantitative analysis of Osimertinib in human plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. LC-MS/MS is considered the gold standard for this type of analysis due to its high sensitivity and specificity.[5]

Signaling Pathway Context

Osimertinib inhibits the EGFR signaling pathway, which is crucial for cell proliferation and survival. In many NSCLC cases, mutations in EGFR lead to its constant activation, promoting tumor growth. Osimertinib covalently binds to a specific cysteine residue within the ATP-binding site of the mutated EGFR, effectively blocking its activity and halting downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental Protocol: LC-MS/MS Quantification of Osimertinib